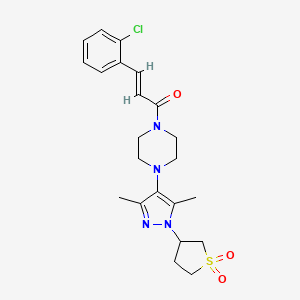

(E)-3-(2-chlorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O3S/c1-16-22(17(2)27(24-16)19-9-14-31(29,30)15-19)26-12-10-25(11-13-26)21(28)8-7-18-5-3-4-6-20(18)23/h3-8,19H,9-15H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJMFFGZZIBPCS-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-chlorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down into several key components:

- Chlorophenyl Group : This moiety is known for its role in enhancing lipophilicity and biological activity.

- Piperazine Ring : Commonly found in many pharmaceuticals, it contributes to the compound's interaction with biological targets.

- Pyrazole Derivative : This part of the molecule is associated with various biological activities including anti-inflammatory and antimicrobial properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole, including those related to our compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown moderate to high efficacy against various bacterial strains when tested in vitro. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Research has also suggested potential anticancer properties associated with pyrazole derivatives. The compound's structure allows it to interact with multiple cellular targets, which may lead to apoptosis in cancer cells. In particular, studies have shown that pyrazole-based compounds can inhibit cell proliferation and induce cell cycle arrest in cancer cell lines .

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Chemical and Pharmaceutical Research, several pyrazole derivatives were synthesized and tested for antimicrobial activity. Among these, a derivative similar to our compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents .

Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of pyrazole derivatives on human cancer cell lines. The study found that compounds with structural similarities to this compound exhibited dose-dependent cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Data Tables

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share partial structural motifs with Compound A , enabling comparative analysis:

Physicochemical and Functional Insights

- Solubility : Compound A ’s sulfone group improves aqueous solubility compared to thiophene or furan analogs (). The piperazine ring further enhances solubility in acidic environments.

- Metabolic Stability : The sulfone in Compound A resists oxidative metabolism better than thiophene or furan derivatives, which are prone to CYP450-mediated oxidation .

- Binding Interactions : Piperazine and pyrazole motifs suggest kinase or GPCR targeting, similar to ’s compound. However, the methoxyphenyl group in ’s analog may hinder binding to flat active sites.

- Toxicity : Chlorophenyl groups (as in Compound A and ) may increase hepatotoxicity risk compared to fluorophenyl (), but sulfone and piperazine could mitigate this via improved excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.